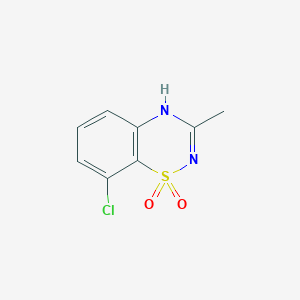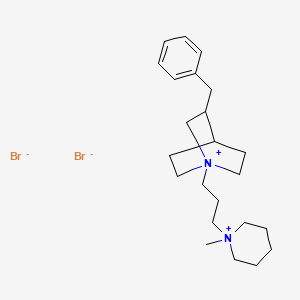
3-Benzyl-1-(3-(1-methylpiperidinio)propyl)quinuclidinium, dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-1-(3-(1-methylpiperidinio)propyl)quinuclidinium, dibromide is a quaternary ammonium compound It is characterized by the presence of a quinuclidine core, a benzyl group, and a 1-methylpiperidinium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-(3-(1-methylpiperidinio)propyl)quinuclidinium, dibromide typically involves the quaternization of a quinuclidine derivative with a benzyl halide and a 1-methylpiperidine derivative. The reaction is usually carried out in a polar solvent such as acetonitrile or ethanol, under reflux conditions. The dibromide salt is formed by the addition of hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1-(3-(1-methylpiperidinio)propyl)quinuclidinium, dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinuclidone derivatives.
Reduction: Formation of reduced quinuclidine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
3-Benzyl-1-(3-(1-methylpiperidinio)propyl)quinuclidinium, dibromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antitumor activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-Benzyl-1-(3-(1-methylpiperidinio)propyl)quinuclidinium, dibromide involves its interaction with cellular membranes and proteins. The quinuclidine core and the benzyl group facilitate binding to specific molecular targets, leading to alterations in cellular processes. The compound may also interact with ion channels and receptors, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide
- 3-Benzyl-1-(9-(1-methylpiperidinio)nonyl)quinuclidinium, dibromide
Uniqueness
3-Benzyl-1-(3-(1-methylpiperidinio)propyl)quinuclidinium, dibromide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific research applications.
Properties
CAS No. |
21228-77-3 |
|---|---|
Molecular Formula |
C23H38Br2N2 |
Molecular Weight |
502.4 g/mol |
IUPAC Name |
3-benzyl-1-[3-(1-methylpiperidin-1-ium-1-yl)propyl]-1-azoniabicyclo[2.2.2]octane;dibromide |
InChI |
InChI=1S/C23H38N2.2BrH/c1-24(13-6-3-7-14-24)15-8-16-25-17-11-22(12-18-25)23(20-25)19-21-9-4-2-5-10-21;;/h2,4-5,9-10,22-23H,3,6-8,11-20H2,1H3;2*1H/q+2;;/p-2 |
InChI Key |
YMPDLVZAAVJDQG-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(CCCCC1)CCC[N+]23CCC(CC2)C(C3)CC4=CC=CC=C4.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


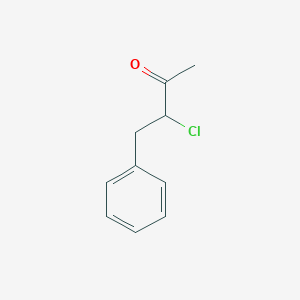
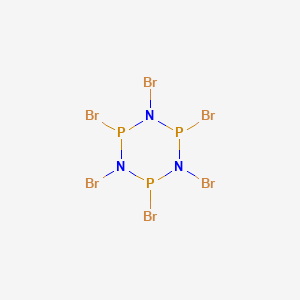
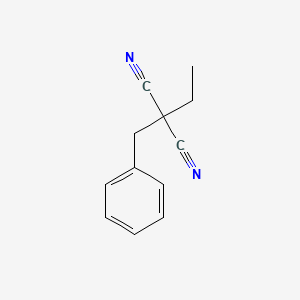
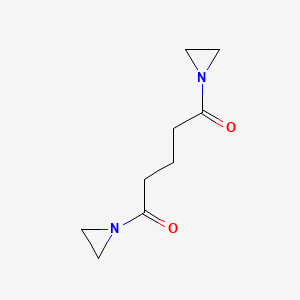
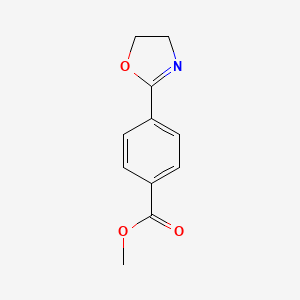
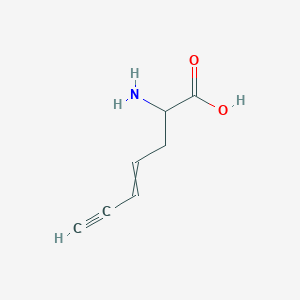
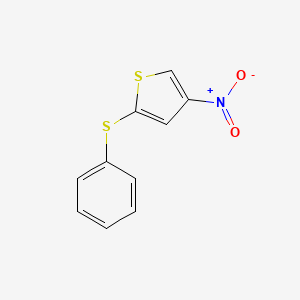

![N-[3-(Dimethylamino)-1-phenylpropyl]acetamide](/img/structure/B14708219.png)
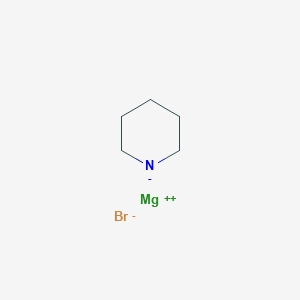
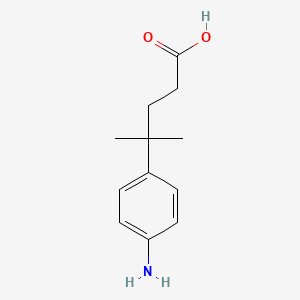
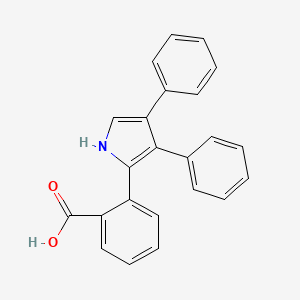
![2-[bis(4-methylphenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B14708248.png)
